molecular formula C17H14BrN3O3 B11342601 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

Cat. No.: B11342601
M. Wt: 388.2 g/mol
InChI Key: NJCDSJYYJRBFSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a synthetic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a bromophenyl group, an oxadiazole ring, and a methylphenoxyacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-bromophenylacetic acid with semicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide to yield the intermediate 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate is then reacted with 4-methylphenoxyacetyl chloride under appropriate conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of alternative reagents, catalysts, and reaction conditions to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of bacterial lipid biosynthesis . In cancer cells, the compound may interfere with cell proliferation pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is unique due to the presence of the oxadiazole ring and the methylphenoxyacetamide moiety, which contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C17H14BrN3O3

Molecular Weight

388.2 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C17H14BrN3O3/c1-11-2-8-14(9-3-11)23-10-15(22)19-17-16(20-24-21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H,19,21,22)

InChI Key

NJCDSJYYJRBFSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NON=C2C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.